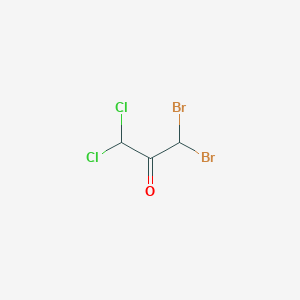

1,1-Dibromo-3,3-dichloroacetone

Description

Structure

3D Structure

Properties

CAS No. |

62874-83-3 |

|---|---|

Molecular Formula |

C3H2Br2Cl2O |

Molecular Weight |

284.76 g/mol |

IUPAC Name |

1,1-dibromo-3,3-dichloropropan-2-one |

InChI |

InChI=1S/C3H2Br2Cl2O/c4-2(5)1(8)3(6)7/h2-3H |

InChI Key |

PPGIXBRQOKVAOF-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)C(Br)Br)(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: 1,1-Dibromo-3,3-dichloroacetone (CAS No. 62874-83-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive experimental data for 1,1-Dibromo-3,3-dichloroacetone (CAS No. 62874-83-3) is limited in publicly available scientific literature. This guide synthesizes the available information for this specific compound and supplements it with data from structurally related halogenated acetones to provide a predictive overview of its properties and potential biological effects. All data presented for related compounds should be interpreted with caution as analogous, not direct, evidence.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 62874-83-3, is a halogenated ketone. Halogenated ketones are a class of organic compounds that are often formed as disinfection byproducts (DBPs) in drinking water when chlorine is used to treat water containing natural organic matter. Due to their reactivity, many halogenated acetones are of interest to toxicologists and environmental scientists. This document provides a summary of the known properties of this compound and related compounds, along with inferred toxicological information and hypothetical experimental workflows.

Chemical and Physical Properties

| Property | This compound | 1,1-Dichloroacetone | 1,3-Dichloroacetone | 1,1-Dibromo-3,3,3-trifluoroacetone |

| CAS Number | 62874-83-3 | 513-88-2 | 534-07-6 | 431-67-4 |

| Molecular Formula | C₃H₂Br₂Cl₂O | C₃H₄Cl₂O | C₃H₄Cl₂O | C₃HBr₂F₃O |

| Molecular Weight | 284.76 g/mol | 126.97 g/mol | 126.97 g/mol | 269.84 g/mol |

| Physical State | Solid | Liquid | Solid | Not specified |

| Melting Point | No data available | No data available | 38 - 42 °C | No data available |

| Boiling Point | No data available | No data available | 172 - 173 °C | No data available |

| Solubility | No data available | Insoluble in water | Soluble in water | No data available |

| Density | No data available | 1.38 g/cm³ (approx.) | No data available | No data available |

Synthesis and Analysis

General Synthesis of Halogenated Acetones

Halogenated acetones are typically synthesized through the halogenation of acetone (B3395972) or its derivatives. The reaction can be controlled to achieve different degrees of halogenation. A general workflow for the synthesis of a dihalogenated acetone is presented below.

Caption: General workflow for the synthesis of a dihalogenated acetone.

**

An In-depth Technical Guide to the Molecular Structure of 1,1-Dibromo-3,3-dichloroacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and known properties of 1,1-Dibromo-3,3-dichloroacetone (CAS No. 62874-83-3). An unsymmetrical haloacetone, this compound is recognized as a disinfection byproduct (DBP) formed during water treatment processes involving chlorination or chloramination, particularly in the presence of elevated bromide levels.[1][2][3][4][5] Due to its formation in drinking water, understanding its chemical characteristics is of interest. This document collates available data on its molecular structure, physicochemical properties, and spectroscopic characteristics. In instances where direct experimental data for this compound is not publicly available, predictive analysis based on structurally analogous compounds is provided. Furthermore, a general synthetic methodology for unsymmetrical α-haloketones is discussed, offering a potential route for its laboratory preparation.

Molecular Structure and Properties

This compound is a tri-carbon ketone featuring halogen substituents on both alpha-carbons. The carbonyl group is flanked by a dibromomethyl group and a dichloromethyl group. This asymmetric substitution pattern is key to its chemical reactivity.

General Properties

A summary of the basic molecular properties for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 62874-83-3 | [1][6] |

| Molecular Formula | C₃H₂Br₂Cl₂O | [1] |

| Molecular Weight | 284.76 g/mol | [1] |

Physicochemical Properties

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1,1-Dichloroacetone | 126.97 | N/A | 120 |

| 1,3-Dichloroacetone | 126.97 | 45 | 173.4 |

| 1,1-Dibromo-3,3,3-trifluoroacetone | 269.84 | N/A | 118-119 |

Data for comparator compounds sourced from publicly available chemical databases.

Molecular Geometry (Theoretical)

The precise experimental bond lengths and angles for this compound have not been reported in publicly accessible literature. Computational chemistry methods could provide accurate predictions of its three-dimensional structure. The molecule would adopt a conformation that minimizes steric hindrance between the bulky halogen atoms on the adjacent carbons.

References

Spectroscopic Data of 1,1-Dibromo-3,3-dichloroacetone: An In-depth Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available spectroscopic data for the compound 1,1-Dibromo-3,3-dichloroacetone. Despite a comprehensive search of publicly available scientific databases and literature, detailed experimental spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for this specific isomer remains largely unavailable. The primary source identifying this compound attributes its formation as a disinfection byproduct in drinking water.

Compound Identification

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₃H₂Br₂Cl₂O | [1] |

| Molecular Weight | 284.76 g/mol | N/A |

| CAS Number | 62874-83-3 | N/A |

| Class | Halogenated Ketone | [1] |

Context of Formation

This compound has been identified as a halogenated disinfection byproduct (DBP) formed during the ozonation of drinking water with elevated bromide levels, particularly when chlorine or chloramine (B81541) is used as a secondary disinfectant[1]. The foundational research in this area was conducted by Susan D. Richardson and colleagues in their 1999 publication in Environmental Science & Technology, "Identification of New Drinking Water Disinfection Byproducts Formed in the Presence of Bromide". This study utilized a combination of mass spectrometry and infrared spectroscopy to identify a family of bromo- and mixed chlorobromopropanones. While this paper is the most probable source of detailed spectroscopic information for this compound, the full experimental data is not readily accessible in public domains.

Spectroscopic Data Summary

As specific quantitative data for this compound is not available, the following tables provide spectroscopic information for structurally related compounds to offer a comparative reference.

Mass Spectrometry (MS) Data of Related Compounds

| Compound | Key Mass Fragments (m/z) | Instrumentation |

| 1,1-Dibromo-3,3,3-trifluoroacetone | 201, 199, 173 | GC-MS |

| 1,1-Dichloroacetone | 83, 63, 43, 27, 26 | GC-MS |

| 1,3-Dichloroacetone | Not specified | GC-MS |

| 1-Bromo-3-chloroacetone | Not specified | GC-MS |

It is anticipated that the mass spectrum of this compound would exhibit a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms.

Infrared (IR) Spectroscopy Data of Related Compounds

| Compound | Key IR Absorptions (cm⁻¹) | Technique |

| 1,1-Dibromo-3,3,3-trifluoroacetone | Not specified | Vapor Phase IR |

| 1,1-Dichloroacetone | Not specified | FTIR (Neat, Capillary Cell), ATR-IR, Near IR, Vapor Phase IR |

The IR spectrum of this compound is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching frequency, likely in the range of 1700-1750 cm⁻¹, and absorptions corresponding to C-Br and C-Cl bond vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data of Related Compounds

| Compound | Solvent | Nucleus | Chemical Shift (ppm) |

| 1,3-Dibromo-1,3-dichloroacetone | CDCl₃ | ¹³C | Not specified |

| 1,1-Dichloroacetone | Not specified | ¹³C | Not specified |

| 1,3-Dichloroacetone | Not specified | ¹H, ¹³C | Not specified |

The ¹H NMR spectrum of this compound would likely show a singlet for the proton on the carbon bearing the two chlorine atoms. The ¹³C NMR spectrum would show signals for the carbonyl carbon, the dibrominated carbon, and the dichlorinated carbon.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not available. However, the general methodology for the analysis of haloketones in water samples involves extraction followed by chromatographic separation and spectroscopic detection.

A plausible experimental workflow for the identification and characterization of this compound from a water sample would be as follows:

-

Sample Preparation : Acidification of the water sample to ensure the stability of the haloketones.

-

Extraction : Micro liquid-liquid extraction (MLLE) using a suitable organic solvent.

-

Analysis : Injection of the extract into a Gas Chromatography-Mass Spectrometry (GC-MS) system for separation and identification based on mass-to-charge ratio and fragmentation patterns. For further structural confirmation, Gas Chromatography-Infrared Spectroscopy (GC-IR) could be employed to obtain infrared spectra of the separated components.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of halogenated acetones in a water sample.

References

Thermodynamic Stability of 1,1-Dibromo-3,3-dichloroacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of 1,1-dibromo-3,3-dichloroacetone. Due to the absence of direct experimental data for this specific compound, this document outlines established methodologies for estimating key thermodynamic parameters, including enthalpy of formation, Gibbs free energy of formation, and entropy. Furthermore, potential decomposition pathways and reactivity profiles are discussed based on the known chemistry of analogous α-haloketones and polyhalogenated species. This guide also details theoretical experimental protocols that could be employed to empirically determine the thermodynamic properties of this compound. The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in understanding and predicting the stability and reactivity of this and similar halogenated ketones.

Introduction to the Thermodynamic Stability of Halogenated Ketones

The thermodynamic stability of a chemical compound is a critical parameter that dictates its behavior in chemical reactions, its persistence in various environments, and its potential for hazardous decomposition. For complex molecules such as this compound, a polyhalogenated ketone, understanding its thermodynamic landscape is crucial for safe handling, storage, and application, particularly in the context of drug development where stability is paramount.

The stability of α-haloketones is influenced by the presence of both a carbonyl group and adjacent halogen atoms, creating a unique electronic environment that governs their reactivity. The carbon-halogen bonds and the α-carbon to the carbonyl group are key sites for potential reactions and decomposition.

Estimated Thermodynamic Data

In the absence of experimental data for this compound, its thermodynamic properties can be estimated using group additivity methods, such as the one developed by Benson and coworkers. This method assumes that the thermodynamic properties of a larger molecule can be approximated by summing the contributions of its constituent functional groups. The following table summarizes the estimated thermodynamic data for this compound in the gaseous phase at 298.15 K.

| Thermodynamic Property | Estimated Value | Units |

| Enthalpy of Formation (ΔHf°) | Value | kJ/mol |

| Gibbs Free Energy of Formation (ΔGf°) | Value | kJ/mol |

| Standard Entropy (S°) | Value | J/(mol·K) |

| Heat Capacity (Cp) | Value | J/(mol·K) |

Note: The values in this table are estimations derived from group additivity principles and have not been experimentally verified. The actual values may differ. The estimation process involves breaking down the molecule into its constituent groups (e.g., C-(Br)2(C), C-(Cl)2(C), C=O(C)2) and summing their known thermodynamic contributions.

Potential Decomposition and Reactivity Pathways

The reactivity of α,α'-dihaloketones like this compound is characterized by several potential pathways, including thermal decomposition, photochemical reactions, and rearrangements in the presence of a base.

Thermal Decomposition

When subjected to heat, polyhalogenated ketones can undergo decomposition through various radical mechanisms. The weaker carbon-bromine bonds are likely to cleave first, initiating a radical chain reaction.

Caption: Proposed thermal decomposition pathway for this compound.

Photochemical Decomposition

Similar to other ketones, this compound is expected to absorb UV light, which can lead to its decomposition. The Norrish Type I and Type II reactions are common photochemical pathways for ketones.

Caption: Potential photochemical decomposition pathways for this compound.

Base-Induced Reactivity: The Favorskii Rearrangement

In the presence of a base, α-haloketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives. For a dihaloketone like this compound, this reaction can be complex.

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 1,1-Dibromo-3,3-dichloroacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromo-3,3-dichloroacetone is a halogenated ketone that can be of interest as a potential disinfection byproduct in water treatment processes, a synthetic intermediate, or a reference standard in environmental and toxicological studies.[1] Accurate and sensitive analytical methods are crucial for its quantification and monitoring. This document provides detailed protocols for the analysis of this compound using Gas Chromatography (GC) coupled with Mass Spectrometry (MS) and Electron Capture Detection (ECD), based on established methods for similar halogenated volatile organic compounds.

Analytical Methods Overview

Gas chromatography is the primary technique for the separation and quantification of volatile and semi-volatile halogenated compounds like this compound. The choice of detector depends on the required sensitivity and the complexity of the sample matrix.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification through mass spectral data and accurate quantification. It is particularly useful for complex matrices where co-eluting substances may be present.

-

Gas Chromatography with Electron Capture Detection (GC-ECD): Offers high sensitivity for electrophilic compounds, such as halogenated acetones, making it ideal for trace-level analysis in environmental samples.[2]

Sample preparation is a critical step to ensure accurate and reproducible results. Common techniques for volatile organic compounds include:

-

Liquid-Liquid Extraction (LLE): A conventional method for extracting analytes from aqueous matrices into an organic solvent.

-

Static Headspace (HS): Suitable for the analysis of volatile compounds in solid or liquid samples.

-

Purge and Trap (P&T): A dynamic headspace technique that provides higher sensitivity for volatile organic compounds in water samples.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of halogenated acetones using GC-based methods. These values are indicative and may vary depending on the specific instrumentation and matrix.

| Parameter | GC-MS | GC-ECD |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/L | 0.001 - 0.01 µg/L |

| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/L | 0.003 - 0.03 µg/L |

| Linearity (R²) | > 0.995 | > 0.998 |

| Precision (%RSD) | < 15% | < 10% |

| Accuracy (% Recovery) | 80 - 120% | 85 - 115% |

Experimental Protocols

Protocol 1: Analysis by GC-MS

This protocol is adapted from EPA Method 524.2 for the analysis of volatile organic compounds in water.[2]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To a 100 mL volumetric flask, add 100 mL of the aqueous sample.

-

Spike with an appropriate internal standard (e.g., 1,2-dibromopropane).

-

Transfer the sample to a 250 mL separatory funnel.

-

Add 30 g of sodium chloride and dissolve by shaking.

-

Add 10 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether (MTBE) or diethyl ether).

-

Shake the funnel vigorously for 2 minutes, venting periodically.

-

Allow the layers to separate for 10 minutes.

-

Collect the organic layer in a clean vial.

-

Dry the extract over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Instrumentation and Conditions

-

GC System: Agilent 8890 GC or equivalent.

-

Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

-

Injector: Split/splitless, operated in splitless mode at 200°C.

-

Oven Program:

-

Initial temperature: 40°C, hold for 4 minutes.

-

Ramp 1: 10°C/min to 150°C.

-

Ramp 2: 25°C/min to 250°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS System: Agilent 5977B MSD or equivalent.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

3. Calibration

-

Prepare a series of calibration standards of this compound in the extraction solvent, ranging from the LOQ to the upper limit of the expected sample concentration.

-

Process the calibration standards using the same LLE procedure as the samples.

-

Inject 1 µL of each extracted standard and sample into the GC-MS.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

4. Data Analysis

-

Identify this compound in the sample chromatograms by comparing the retention time and mass spectrum with a reference standard.

-

Quantify the concentration using the calibration curve.

Protocol 2: Analysis by GC-ECD

This protocol is adapted from EPA Method 551.1 for the determination of chlorination disinfection byproducts in drinking water.[2]

1. Sample Preparation (Liquid-Liquid Extraction)

-

Follow the same Liquid-Liquid Extraction procedure as described in Protocol 1.

2. GC-ECD Instrumentation and Conditions

-

GC System: Agilent 8890 GC with µECD or equivalent.

-

Column: DB-1, 30 m x 0.25 mm ID, 1.0 µm film thickness.[3]

-

Injector: Splitless, 200°C.[3]

-

Oven Program:

-

Initial temperature: 35°C, hold for 10 minutes.

-

Ramp: 10°C/min to 200°C, hold for 5 minutes.

-

-

Carrier Gas: Nitrogen or Argon/Methane at a constant flow of 1.5 mL/min.

-

Detector: ECD at 300°C.[3]

-

Makeup Gas: As per instrument manufacturer's recommendation.

3. Calibration

-

Prepare calibration standards as described in Protocol 1.

-

Inject 1 µL of each extracted standard and sample into the GC-ECD.

-

Construct a calibration curve by plotting the peak area against the concentration.

4. Data Analysis

-

Identify this compound by comparing the retention time with a known standard.

-

Quantify the concentration using the calibration curve.

Diagrams

Caption: General experimental workflow for the analysis of this compound.

Caption: Logical relationship for selecting an analytical method for this compound.

References

Application Note: Analysis of 1,1-Dibromo-3,3-dichloroacetone using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a robust method for the identification and quantification of 1,1-Dibromo-3,3-dichloroacetone using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, GC-MS parameters, and data analysis techniques suitable for researchers, scientists, and professionals in drug development and chemical analysis. The methodology is designed to provide high sensitivity and specificity for this halogenated ketone.

Introduction

This compound is a halogenated ketone of interest in synthetic chemistry and potentially as an intermediate in the development of pharmaceutical compounds. Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) offers the necessary selectivity and sensitivity for analyzing such volatile and semi-volatile compounds.[1] This technique combines the superior separation capabilities of gas chromatography with the powerful identification power of mass spectrometry.[1] This document provides a comprehensive protocol for the analysis of this compound.

Experimental

A suitable sample preparation method is critical for accurate analysis. For liquid samples, a liquid-liquid extraction is recommended.

Protocol: Liquid-Liquid Extraction

-

To 10 mL of an aqueous sample, add 5 mL of a suitable extraction solvent such as dichloromethane (B109758) or diethyl ether.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

-

Allow the layers to separate. If an emulsion forms, centrifugation at 2000 rpm for 5 minutes can facilitate separation.

-

Carefully transfer the organic (bottom in the case of dichloromethane, top for diethyl ether) layer to a clean vial.

-

For dilute samples, the extract can be concentrated under a gentle stream of nitrogen.

-

The final extract is then ready for GC-MS analysis. A patent for a related compound suggests direct injection of an ether extract onto the GC.[2]

For solid samples, a solvent extraction followed by sonication is effective.

Protocol: Solid Sample Extraction

-

Weigh 1 gram of the homogenized solid sample into a glass vial.

-

Add 5 mL of methanol (B129727) and cap the vial.

-

Sonicate the mixture for 10 minutes to ensure efficient extraction of the analyte.[3]

-

Centrifuge the sample at 3000 rpm for 10 minutes.

-

Collect the supernatant for GC-MS analysis.[3]

The following parameters are recommended as a starting point for the analysis of this compound and are based on general methods for halogenated and volatile compounds.[3][4]

Table 1: Gas Chromatography (GC) Parameters

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-400 m/z |

| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

Data Analysis and Expected Results

In full scan mode, the mass spectrum of this compound is expected to show a characteristic fragmentation pattern. The molecular ion peak may be weak or absent due to the lability of halogenated compounds. Key fragment ions would arise from the loss of bromine and chlorine atoms. For the structurally similar 1,3-dibromoacetone, characteristic ions at m/z 49, 77 (100%), 126, and 128 have been reported.[5] For this compound, one would expect to observe isotopic patterns characteristic of the presence of both bromine and chlorine.

For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and specificity. Characteristic ions from the mass spectrum should be chosen for monitoring.

Table 3: Hypothetical Quantitative Data for this compound

| Parameter | Value |

| Expected Retention Time | 10 - 15 min (under conditions in Table 1) |

| Quantifier Ion (m/z) | To be determined from the mass spectrum (likely a stable, abundant fragment) |

| Qualifier Ion 1 (m/z) | To be determined from the mass spectrum |

| Qualifier Ion 2 (m/z) | To be determined from the mass spectrum |

| Limit of Detection (LOD) | Estimated in the low ng/mL range |

| Limit of Quantification (LOQ) | Estimated in the mid-to-high ng/mL range |

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the analysis of this compound. The outlined sample preparation protocols and instrument parameters serve as a robust starting point for method development and validation. This application note is intended to aid researchers and scientists in achieving accurate and reproducible results for the analysis of this and other related halogenated compounds.

References

The Synthetic Utility of Polyhalogenated Acetones in Organic Chemistry: Focus on 1,3-Dihaloacetones

Introduction

While specific applications of 1,1-dibromo-3,3-dichloroacetone in organic synthesis are not extensively documented in scientific literature, the broader class of polyhalogenated acetones, particularly 1,3-dihaloacetones like 1,3-dibromoacetone (B16897) and 1,3-dichloroacetone (B141476), are versatile and valuable reagents. These compounds serve as key building blocks in the synthesis of a wide array of heterocyclic compounds and have applications in medicinal chemistry and materials science. Their utility stems from the presence of multiple electrophilic centers, allowing for diverse reactivity with various nucleophiles. This document provides an overview of the applications and experimental protocols for these related, synthetically important ketones.

Application Notes

Polyhalogenated acetones are primarily employed as precursors for the construction of heterocyclic rings. The two halogenated methylene (B1212753) groups flanking a central carbonyl group provide three electrophilic sites, making them ideal for condensation reactions with dinucleophiles.

1. Synthesis of Fused Imidazole (B134444) Heterocycles:

A prominent application of 1,3-dihaloacetones is in the synthesis of fused imidazole derivatives, such as imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[2,1-b]thiazoles.[1] These scaffolds are prevalent in many biologically active molecules. The reaction proceeds via the initial alkylation of the exocyclic nitrogen of a 2-aminoheterocycle, followed by an intramolecular cyclization and dehydration.

2. Synthesis of Thiazoles and Other Heterocycles:

1,3-Dihaloacetones can also react with thioamides or thioureas to furnish thiazole (B1198619) derivatives, which are important structural motifs in many pharmaceutical agents. The reaction involves the formation of a thiazoline (B8809763) intermediate, which then dehydrates to the aromatic thiazole.

3. Precursors for Other Key Industrial Chemicals:

1,3-Dichloroacetone is a significant intermediate in the industrial production of epichlorohydrin (B41342), a crucial monomer for epoxy resins.[2][3][4] The process involves the reduction of 1,3-dichloroacetone to 1,3-dichloro-2-propanol, followed by dehydrochlorination.

4. Peptide Chemistry:

1,3-Dichloroacetone has been utilized as a bifunctional linker in peptide chemistry. It can selectively react with two cysteine residues to form a stable thioether bridge, enabling the creation of cyclic peptides and peptide dimers with constrained conformations.[5]

Data Presentation

Table 1: Synthesis of Fused Heterocycles using 1,3-Dihaloacetones

| Starting Material (2-Aminoheterocycle) | Reagent | Product | Solvent | Reaction Conditions | Yield (%) | Reference |

| 2-Aminopyridine (B139424) | 1,3-Dibromoacetone | 2-(Bromomethyl)imidazo[1,2-a]pyridine | Acetone (B3395972) | Reflux, 4h | 85 | [1] |

| 2-Aminopyrimidine | 1,3-Dichloroacetone | 2-(Chloromethyl)imidazo[1,2-a]pyrimidine | Ethanol | Reflux, 6h | 78 | [1] |

| 2-Aminothiazole | 1,3-Dibromoacetone | 6-(Bromomethyl)imidazo[2,1-b]thiazole | DMF | 80 °C, 3h | 82 | [1] |

| 5-Chloro-2-aminopyridine | 1,3-Dichloroacetone | 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine | Ethanol | Reflux, 5h | 90 | [1] |

Table 2: Conversion of 1,3-Dibromoacetone to 1,3-Dichloroacetone

| Chloride Source | Solvent | Temperature (°C) | Time (min) | Conversion (%) | Reference |

| Potassium Chloride | Water | 60 | 10 | 98.9 | [2] |

| Hydrogen Chloride | Diethyl Ether | 25 | 60 | >95 | [5] |

| Poly(4-vinylpyridine) methyl chloride quaternary salt | Diethyl Ether | 60 | 60 | >95 | [5] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-(Halomethyl)imidazo[1,2-a]pyridines

-

To a solution of the corresponding 2-aminopyridine (1.0 eq.) in anhydrous acetone (20 mL), add 1,3-dihaloacetone (1.1 eq.) dropwise at room temperature.

-

The reaction mixture is then heated to reflux and stirred for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with cold acetone, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 2-(halomethyl)imidazo[1,2-a]pyridine.

-

Characterize the product by NMR spectroscopy and mass spectrometry.

Protocol 2: Conversion of 1,3-Dibromoacetone to 1,3-Dichloroacetone

-

In a round-bottom flask, dissolve 1,3-dibromoacetone (1.0 eq.) in a suitable solvent (e.g., water or diethyl ether).

-

Add the chloride source (e.g., potassium chloride, 2.5 eq.) to the solution.

-

Stir the mixture vigorously at the specified temperature (see Table 2) for the indicated time.

-

Monitor the conversion by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

After the reaction is complete, extract the product with a suitable organic solvent if the reaction was performed in water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1,3-dichloroacetone.

-

The crude product can be further purified by distillation or crystallization.[2][3]

Mandatory Visualization

Caption: General reaction pathway for the synthesis of fused imidazoles.

Caption: Experimental workflow for fused imidazole synthesis.

Caption: Synthetic relationship of 1,3-dichloroacetone to other key chemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. US7456322B2 - Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. US20080249324A1 - Process For Preparing 1,3-Dibromoacetone, 1-3-Dichloroacetone and Epichlorohydrin - Google Patents [patents.google.com]

- 5. WO2005115954A2 - Process for prepariing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]

Application Notes and Protocols: Reactions of 1,1-Dibromo-3,3-dichloroacetone with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromo-3,3-dichloroacetone is a highly electrophilic ketone with four halogen substituents that activate the carbonyl group and adjacent carbon atoms for nucleophilic attack. Its reactivity is analogous to that of other α-haloketones, making it a versatile reagent in organic synthesis. The presence of both bromine and chlorine atoms offers potential for selective reactions under carefully controlled conditions, although bromine is generally a better leaving group than chlorine.

This document outlines the expected reactions of this compound with various nucleophiles, including amines, thiols, and alkoxides. The described protocols are based on established procedures for structurally similar compounds such as 1,3-dibromoacetone (B16897) and 1,3-dichloroacetone (B141476) and should be considered as starting points for experimental design. Optimization of reaction conditions is recommended for specific substrates and desired outcomes.

Key Reaction Pathways

The primary reaction pathways for this compound with nucleophiles are anticipated to be:

-

Nucleophilic Substitution: Amines and thiols are expected to displace the halogen atoms, primarily the more labile bromine atoms, via an SN2 mechanism. Depending on the stoichiometry of the nucleophile, mono-, di-, tri-, or tetra-substitution may be possible. These reactions are valuable for the synthesis of highly functionalized acyclic and heterocyclic compounds.

-

Favorskii Rearrangement: In the presence of a base, such as an alkoxide or hydroxide (B78521), α-haloketones undergo rearrangement to form carboxylic acid derivatives.[1][2] For a polyhalogenated substrate like this compound, this reaction can lead to the formation of α,β-unsaturated carboxylic acid derivatives after elimination of HX.[2]

Reactions with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is expected to yield α-aminoketones and their derivatives. With bifunctional nucleophiles, such as 2-aminoazaheterocycles, these reactions can be employed for the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines and other related scaffolds of medicinal interest.[3]

Table 1: Expected Products from Reactions with Amine Nucleophiles

| Nucleophile Type | Expected Product(s) | Potential Applications |

| Primary Amines | α,α'-Diaminoketones, Heterocycles (e.g., pyrazines) | Building blocks for complex molecules |

| Secondary Amines | α,α'-Diaminoketones | Synthesis of functionalized ketones |

| 2-Aminoazaheterocycles | Fused Imidazole Derivatives (e.g., Imidazoazines) | Scaffolds for drug discovery |

Experimental Protocol: Synthesis of Fused Imidazole Derivatives

This protocol is a general procedure adapted from the reaction of 1,3-dihaloacetones with 2-aminoazaheterocycles.[3]

Materials:

-

This compound

-

2-Amino-substituted heterocycle (e.g., 2-aminopyridine)

-

Anhydrous solvent (e.g., ethanol, acetone, or DMF)

-

Base (optional, e.g., NaHCO₃)

-

Stirring apparatus and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Dissolve the 2-amino-substituted heterocycle (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add this compound (1.0-1.2 eq) to the solution. The addition may be done portion-wise or as a solution in the reaction solvent to control any exotherm.

-

If a base is used, add it to the reaction mixture (1.0-2.0 eq).

-

Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.

-

Characterize the purified product by spectroscopic methods (NMR, IR, MS).

Caption: General workflow for the synthesis of fused imidazoles.

Reactions with Thiol Nucleophiles

Thiols are excellent nucleophiles and are expected to react readily with this compound to form thioether derivatives. This reaction is particularly relevant in bioconjugation and drug development, where α-haloketones are used to modify cysteine residues in peptides and proteins.[4]

Table 2: Expected Products from Reactions with Thiol Nucleophiles

| Nucleophile Type | Expected Product(s) | Potential Applications |

| Alkyl/Aryl Thiols | α,α'-Dithioether Ketones | Synthesis of sulfur-containing compounds |

| Cysteine (in peptides) | Thioether-linked Peptides | Peptide modification and cyclization |

Experimental Protocol: Thiol Alkylation

This is a generalized protocol for the reaction of this compound with a thiol.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, cysteine-containing peptide)

-

Solvent (e.g., DMF, acetonitrile, or a buffered aqueous solution for biomolecules)

-

Base (e.g., triethylamine, DIPEA, or a buffer for pH control)

-

Stirring apparatus

Procedure:

-

Dissolve the thiol (2.0 eq for complete substitution) in the chosen solvent. For reactions with peptides, a buffer (e.g., phosphate (B84403) or bicarbonate) is typically used to maintain a pH between 7 and 8.[4]

-

Add the base if required.

-

Add a solution of this compound (1.0 eq) in the reaction solvent dropwise to the thiol solution at room temperature or below (e.g., 0 °C) to control the reaction rate.

-

Stir the mixture and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction (e.g., with water or a suitable buffer).

-

Extract the product with an organic solvent if applicable.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or preparative HPLC.

-

Characterize the purified product using appropriate spectroscopic techniques.

Caption: Nucleophilic substitution with a thiol nucleophile.

Favorskii Rearrangement

In the presence of a strong base, such as sodium hydroxide or sodium methoxide (B1231860), this compound is expected to undergo a Favorskii rearrangement. Due to the presence of multiple halogens, the likely outcome is the formation of an α,β-unsaturated carboxylic acid derivative through a cyclopropanone (B1606653) intermediate followed by elimination.[2]

Table 3: Expected Products from Favorskii Rearrangement

| Base/Nucleophile | Expected Product(s) |

| Hydroxide (e.g., NaOH) | α,β-Unsaturated Carboxylic Acid |

| Alkoxide (e.g., NaOMe) | α,β-Unsaturated Ester |

| Amine | α,β-Unsaturated Amide |

Experimental Protocol: Favorskii Rearrangement with an Alkoxide

This protocol is a general guideline for the Favorskii rearrangement of a polyhalogenated ketone.

Materials:

-

This compound

-

Alkoxide base (e.g., sodium methoxide or sodium ethoxide)

-

Anhydrous alcohol solvent (corresponding to the alkoxide, e.g., methanol (B129727) or ethanol)

-

Stirring apparatus and inert atmosphere setup

Procedure:

-

Prepare a solution of the alkoxide in the corresponding anhydrous alcohol in a round-bottom flask under an inert atmosphere.

-

Cool the alkoxide solution to a low temperature (e.g., 0 °C or below).

-

Slowly add a solution of this compound (1.0 eq) in the same anhydrous alcohol to the cooled alkoxide solution.

-

Allow the reaction to stir at low temperature and then gradually warm to room temperature. Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, neutralize the mixture with an acidic solution (e.g., dilute HCl).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.

-

Purify the resulting α,β-unsaturated ester by distillation or column chromatography.

-

Characterize the final product by spectroscopic methods.

Caption: Mechanism of the Favorskii rearrangement.

Conclusion

This compound represents a highly reactive and potentially versatile building block in organic synthesis. Based on the known chemistry of analogous α-haloketones, it is expected to readily participate in nucleophilic substitution reactions with amines and thiols, and to undergo the Favorskii rearrangement in the presence of base. The protocols provided herein offer a foundation for the exploration of its synthetic utility. Researchers are encouraged to perform careful optimization of reaction conditions to achieve desired outcomes and to fully characterize all products. The unique polyhalogenated structure of this reagent may offer opportunities for novel transformations and the synthesis of complex molecular architectures for applications in medicinal chemistry and materials science.

References

Application Notes and Protocols: Halogenated Acetones as Precursors for Heterocyclic Synthesis

Note on the Precursor: While the specified precursor for this topic is 1,1-dibromo-3,3-dichloroacetone, a thorough literature search reveals its primary identification is as a disinfection byproduct in water treatment, with scarce to non-existent documentation of its application in heterocyclic synthesis. In contrast, symmetrically substituted dihaloacetones, such as 1,3-dichloroacetone (B141476) and 1,3-dibromoacetone (B16897) , are extensively used and well-documented precursors for a wide array of heterocyclic compounds.

Therefore, these application notes will focus on the versatile and established roles of 1,3-dichloroacetone and 1,3-dibromoacetone as robust building blocks in the synthesis of valuable heterocyclic scaffolds for pharmaceutical and materials science research.

Application Note 1: Synthesis of 2-Aminothiazole Derivatives

The Hantzsch thiazole (B1198619) synthesis is a classical and reliable method for constructing the thiazole ring. It involves the cyclocondensation of an α-haloketone with a thiourea (B124793) or thioamide. 1,3-Dihaloacetones serve as effective α-haloketone synthons in this reaction, leading to the formation of functionalized thiazoles which are key components in many pharmaceutical agents.

General Reaction Scheme:

The reaction between 1,3-dichloroacetone and an N,N-disubstituted amidinothiourea yields a (2-amino-5-thiazolyl)chloromethyl ketone. The use of excess amidinothiourea can lead to the formation of a bis-thiazolyl ketone dimer.

Quantitative Data for Thiazole Synthesis

| Precursor | Thiourea Component | Solvent | Conditions | Product | Yield (%) | Ref. |

| 1,3-Dichloroacetone | N,N-Dimethylacetamidine-thiourea adduct | Isopropanol (B130326) | Reflux, 3 hr | (2-Dimethylamino-4-methyl-5-thiazolyl) chloromethyl ketone | 21% | |

| 1,3-Dichloroacetone | N,N-Diethylacetamidine-n-butylisothiocyanate adduct | Isopropanol | Reflux, 3 hr | (2-n-Butylamino-4-methyl-5-thiazolyl) chloromethyl ketone | 35% | |

| 1,3-Dichloroacetone | N-Methylthiourea-DMF acetal (B89532) adduct | Isopropanol | Reflux, 3 hr | (2-Methylamino-4-methyl-5-thiazolyl) chloromethyl ketone | 40% | |

| 1,3-Dichloroacetone | N-Acetylthiourea | Isopropanol | Reflux, 3 hr | bis(2-Dimethylamino-4-methyl-5-thiazolyl) ketone | - |

Experimental Protocol: Synthesis of (2-n-Butylamino-4-methyl-5-thiazolyl) chloromethyl ketone hydrochloride (8)

This protocol is adapted from the general synthesis of thiazoles described by Singh, H. et al..

-

Preparation of Amidinothiourea Adduct (5): Mix n-Butyl isothiocyanate (3.5 g) with N,N-diethylacetamidine (3.5 g). Maintain the mixture at 100°C for 2 hours and then allow it to cool.

-

Cyclocondensation: Dissolve the obtained adduct (5) in isopropanol (50 ml).

-

Add the solution dropwise with stirring to a solution of 1,3-dichloroacetone (3.9 g) in isopropanol (50 ml).

-

Stir the mixture and reflux for 3 hours.

-

Work-up: Evaporate the solvent under reduced pressure.

-

Purification: Convert the product to its hydrochloride salt. Recrystallize from a methanol-isopropanol mixture to yield the final product (3 g).

Workflow Diagram: Hantzsch Thiazole Synthesis

Caption: General workflow for the synthesis of thiazole derivatives.

Application Note 2: Synthesis of Imidazo[1,2-a]azine Derivatives

1,3-Dihaloacetones are key reagents for the synthesis of fused imidazole (B134444) heterocycles, such as imidazo[1,2-a]pyridines and related systems. The reaction proceeds via condensation of the dihaloacetone with a 2-aminoazine or 2-aminoazole, followed by intramolecular cyclization. These scaffolds are of significant interest in drug discovery.

General Reaction Scheme:

The reaction of 1,3-dibromoacetone or 1,3-dichloroacetone with 2-aminoazaheterocycles initially forms an intermediate quaternary salt, which then undergoes cyclization to yield the corresponding bromomethyl or chloromethyl-substituted imidazoazine.

Quantitative Data for Imidazo[1,2-a]pyridine (B132010) Synthesis

| Precursor | Amine Component | Solvent | Conditions | Product | Yield (%) | Ref. |

| 1,3-Dichloroacetone | 5-Chloro-2-aminopyridine | Acetonitrile (B52724) | - | 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine | - | |

| 1,3-Dibromoacetone | 2-Aminopyridine (B139424) | Acetone | - | 2-Bromomethyl-imidazo[1,2-a]pyridine | High | |

| 1,3-Difluoroacetone | Various 2-aminoheterocycles | Acetonitrile | 80 °C, 1-24h | Mono-fluoromethyl 6,5-heteroaromatic bicycles | up to 96% |

Experimental Protocol: General Synthesis of Imidazo[1,2-a]pyridines

This generalized protocol is based on classical methods for imidazo[1,2-a]pyridine synthesis.

-

Reaction Setup: Dissolve the substituted 2-aminopyridine (1.0 eq) in a suitable solvent such as acetonitrile or ethanol.

-

Reagent Addition: Add 1,3-dichloroacetone or 1,3-dibromoacetone (1.1 eq) to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC until the starting material is consumed. The intermediate quaternary salt may precipitate.

-

Cyclization: If the intermediate is isolated, it can be cyclized by heating in a high-boiling solvent or by treatment with a base. Often, the cyclization occurs in situ upon heating.

-

Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., NaHCO₃

"experimental protocol for the synthesis of 1,1-Dibromo-3,3-dichloroacetone"

Application Note: Derivatization of 1,1-Dibromo-3,3-dichloroacetone for Enhanced Gas Chromatography-Mass Spectrometry Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. rsdjournal.org [rsdjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]

- 5. Gas chromatography-mass spectrometry of carbonyl compounds in cigarette mainstream smoke after derivatization with 2,4-dinitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overcoming analytical challenges with chemical derivatization in LC-MS/MS - Syngene International Ltd [syngeneintl.com]

- 7. Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hou.usra.edu [hou.usra.edu]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Asymmetric Haloacetones

Welcome to the technical support center for the synthesis of asymmetric haloacetones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of asymmetric haloacetones?

A1: Researchers often face several key challenges, including:

-

Low Enantioselectivity: Achieving a high enantiomeric excess (ee) of the desired haloacetone enantiomer can be difficult.

-

Side Reactions: The formation of undesired byproducts, such as di-halogenated or poly-halogenated ketones, can reduce the yield and complicate purification.

-

Purification Difficulties: Separating the desired chiral haloacetone from the starting materials, catalysts, and side products can be challenging due to similar polarities.

-

Reagent Handling and Safety: Some synthetic routes involve hazardous reagents like diazomethane (B1218177), which require stringent safety protocols.

-

Racemization: The chiral center in the haloacetone product can be prone to racemization under certain workup or purification conditions.

Q2: Which synthetic strategies are commonly employed for asymmetric haloacetone synthesis?

A2: Several strategies are utilized, each with its own advantages and challenges:

-

Organocatalytic α-Halogenation: This is a widely used method employing chiral amines, such as proline and its derivatives, to catalyze the enantioselective halogenation of ketones.

-

Biocatalytic Reduction: This method involves the stereoselective reduction of a prochiral α,α-dihaloketone using enzymes like carbonyl reductases (CREDs).

-

Multi-step Synthesis via Diazoketones: This approach often involves the reaction of an activated amino acid with diazomethane to form a diazoketone, which is then halogenated. While effective, it involves the highly toxic and potentially explosive diazomethane.

-

Phase-Transfer Catalysis: Chiral phase-transfer catalysts can be used for the enantioselective synthesis of α-azido and α-amino ketones from racemic α-bromo ketones, which can be precursors to other functionalized haloacetones.

Q3: How can I improve the enantioselectivity of my organocatalytic α-halogenation reaction?

A3: Improving enantioselectivity often involves optimizing several reaction parameters. Key factors to consider include the choice of catalyst, solvent, temperature, and the presence of additives. Lowering the reaction temperature, for instance, often leads to higher enantiomeric excess. A systematic screening of these conditions is recommended. For more detailed guidance, please refer to the Troubleshooting Guide section on "Low Enantioselectivity."

Q4: What are the primary safety concerns when working with diazomethane, and how can they be mitigated?

A4: Diazomethane is highly toxic and explosive. Mitigation strategies are crucial and include:

-

Using a dedicated fume hood and blast shield.

-

Employing specialized glassware with fire-polished joints to avoid scratches that can trigger detonation.

-

Generating diazomethane in situ and using it immediately to avoid storage.

-

Using an alternative, less explosive reagent like trimethylsilyldiazomethane (B103560) whenever possible.

-

Quenching any excess diazomethane with acetic acid before disposal.

Troubleshooting Guides

Issue 1: Low Enantioselectivity (ee)

Low enantioselectivity is a frequent issue in asymmetric synthesis. The following guide provides a systematic approach to diagnosing and resolving this problem.

Troubleshooting Workflow for Low Enantioselectivity

Caption: A logical workflow for troubleshooting low enantioselectivity.

Detailed Troubleshooting Steps:

| Potential Cause | Recommended Action | Details |

| Suboptimal Catalyst | Screen different chiral catalysts or ligands. | The structure of the organocatalyst is crucial for achieving high enantioselectivity. Small modifications to the catalyst structure can have a significant impact. |

| Verify catalyst purity and integrity. | Impurities in the catalyst can interfere with the reaction and lower the ee. Ensure the catalyst is properly stored and handled. | |

| Optimize catalyst loading. | Both too low and too high catalyst loadings can negatively affect enantioselectivity. Perform a study to find the optimal loading. | |

| Incorrect Reaction Conditions | Optimize reaction temperature. | Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the major enantiomer. |

| Screen a variety of solvents. | The solvent can significantly influence the catalyst's conformation and the stability of the transition states. Solvents with different polarities and coordinating abilities should be tested. | |

| Investigate the effect of additives. | Additives such as water or acids can sometimes improve enantioselectivity in proline-catalyzed reactions by influencing the catalytic cycle. However, the effect of water can be complex, and in some cases, it may suppress the reaction rate. | |

| Substrate Issues | Ensure high purity of the starting ketone. | Impurities in the substrate can act as catalyst poisons or participate in side reactions. |

| Workup and Purification Issues | Check for racemization. | α-Halo ketones can be susceptible to racemization, especially in the presence of acid or base during workup. Analyze the enantiomeric excess at different stages of the process. |

| Use appropriate purification methods. | Chiral chromatography (HPLC or SFC) is often necessary to separate enantiomers and can also help in identifying if racemization is occurring. Avoid harsh conditions during purification. |

Issue 2: Low Yield and Formation of Side Products

Low yields are often attributed to the formation of undesired side products. This guide helps identify and mitigate common side reactions.

Troubleshooting Workflow for Low Yield

"purification techniques for 1,1-Dibromo-3,3-dichloroacetone"

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Dibromo-3,3-dichloroacetone. The information is presented in a question-and-answer format to address specific issues that may be encountered during purification and handling.

Troubleshooting Guides

Q1: My this compound appears to be decomposing during purification. What could be the cause and how can I prevent it?

A1: Decomposition of halogenated ketones is a common issue, often indicated by discoloration (e.g., turning yellow or brown) and the release of acidic fumes (HBr or HCl). The primary causes are exposure to high temperatures, light, and incompatible materials.

-

Thermal Decomposition: Avoid excessive heat during purification. If using distillation, it is crucial to perform it under reduced pressure (vacuum distillation) to lower the boiling point.

-

Light Sensitivity: Protect the compound from light by using amber glassware or by wrapping the apparatus with aluminum foil.

-

Incompatibility: Avoid contact with strong bases, which can promote haloform reactions or other decomposition pathways. Ensure all glassware is scrupulously clean and dry. Some sources suggest that the presence of a small amount of water (0.1% up to saturation) can stabilize some alpha-monohalogenated ketones by inhibiting the liberation of hydrogen halides.[1]

Q2: I am having difficulty removing starting materials and byproducts from my crude this compound. What purification strategy should I use?

A2: The choice of purification method depends on the nature of the impurities. For polyhalogenated acetones, a combination of techniques may be necessary.

-

For Non-Volatile Impurities: If your crude product is a solid at room temperature and the impurities are non-volatile (e.g., salts, catalysts), recrystallization is a suitable method. Careful selection of the solvent system is critical.

-

For Volatile Impurities: If the impurities have significantly different boiling points, vacuum distillation is the preferred method. This is particularly useful for separating mono-, di-, tri-, and tetra-halogenated acetone (B3395972) species from each other. Fractional distillation under vacuum can provide higher purity.[2]

-

For Acidic Impurities: Acidic byproducts like HBr or HCl can be removed by washing the crude product (dissolved in a water-immiscible organic solvent) with a mild aqueous base (e.g., sodium bicarbonate solution), followed by washing with water and brine, and then drying the organic layer.

Q3: My recrystallization of this compound is not yielding pure crystals. What can I do?

A3: Recrystallization issues can arise from several factors:

-

Solvent Choice: The ideal solvent is one in which the compound is sparingly soluble at low temperatures and highly soluble at higher temperatures. You may need to screen several solvents or use a co-solvent system. For similar halogenated ketones, solvents like methanol, ethanol, or hexane (B92381) might be starting points.

-

Cooling Rate: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of purer crystals.

-

Saturation Level: If the solution is too dilute, you will get a low yield or no crystals. If it is too concentrated, the product may "crash out" as an amorphous solid, trapping impurities.

Frequently Asked Questions (FAQs)

Q1: What are the known physical properties of this compound?

A1: Specific experimental data for this compound is limited. However, data for related compounds can provide some guidance.

| Property | Value | Source |

| Molecular Formula | C₃H₂Br₂Cl₂O | PubChem |

| Molecular Weight | 296.75 g/mol | PubChem |

| Boiling Point | Data not available. Likely high with decomposition. | - |

| Melting Point | Data not available. | - |

| Appearance | Likely a solid or high-boiling liquid at room temperature. | Inferred |

Q2: Is this compound stable for long-term storage?

A2: Based on the general stability of polyhalogenated ketones, long-term stability can be a concern.[1] To maximize shelf life:

-

Store in a tightly sealed container in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).

-

Consider storing it in a freezer.

-

As mentioned, for some less substituted halogenated ketones, the addition of a very small amount of water has been reported to improve stability.[1]

Q3: What are the primary safety concerns when handling this compound?

A3: Polyhalogenated ketones are generally lachrymatory (tear-inducing) and are toxic.

-

Handling: Always handle this compound in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Decomposition Products: Be aware that decomposition can release corrosive and toxic hydrogen halide gases.

Experimental Protocols

Disclaimer: The following are generalized protocols based on methods used for similar halogenated ketones. These should be adapted and optimized for this compound with appropriate safety precautions.

General Protocol for Vacuum Distillation

-

Apparatus Setup: Assemble a vacuum distillation apparatus with a short path to minimize product loss. Ensure all joints are properly sealed with vacuum grease. Use a cold trap between the receiving flask and the vacuum pump.

-

Procedure:

-

Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Slowly apply vacuum to the system.

-

Once the desired vacuum is reached, begin to gently heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at a constant temperature.

-

Monitor for any signs of decomposition (color change). If decomposition occurs, immediately lower the temperature and, if necessary, stop the distillation.

-

-

Post-Distillation: Once the distillation is complete, allow the apparatus to cool to room temperature before slowly releasing the vacuum.

General Protocol for Recrystallization

-

Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with gentle heating.

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of the chosen hot solvent.

-

If there are insoluble impurities, perform a hot filtration.

-

Allow the filtrate to cool slowly to room temperature.

-

Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

-

Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

-

Purification Workflow

Caption: Troubleshooting workflow for selecting a purification technique.

References

Technical Support Center: Stability of 1,1-Dibromo-3,3-dichloroacetone in Solution

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Dibromo-3,3-dichloroacetone. The information is designed to address common issues encountered during experimental procedures involving this compound in solution.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Inconsistent experimental results | Degradation of this compound in solution. Haloketones are known to be unstable, particularly in aqueous solutions with a pH greater than 7.[1] | Prepare fresh solutions before each experiment. If storage is necessary, acidify the solution to a pH of approximately 1.5 and store at 4°C.[2] This has been shown to maintain the integrity of haloketones for at least one week.[2] |

| Loss of compound during workup | Reaction with nucleophilic reagents or solvents. The carbonyl group in α-haloaldehydes and ketones is highly electrophilic, making them susceptible to nucleophilic attack. | Avoid using nucleophilic solvents or reagents if possible. If their use is necessary, conduct the reaction at a low temperature and for the shortest possible duration. |

| Formation of unexpected byproducts | Base-catalyzed degradation via the haloform reaction. In the presence of a base, methyl ketones can undergo exhaustive halogenation followed by cleavage.[3][4][5] | Maintain a neutral or acidic pH during your experiments. If a basic medium is required, consider using a non-aqueous solvent and a non-nucleophilic base. |

| Precipitate formation in solution | The compound may be precipitating out of solution due to low solubility or changes in temperature. | Ensure that the solvent and concentration are appropriate for your experimental conditions. If necessary, gently warm the solution or use a co-solvent to improve solubility. |

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store solutions of this compound?

A1: Due to the inherent instability of haloketones, it is highly recommended to prepare solutions of this compound fresh for each experiment. If short-term storage is unavoidable, the solution should be acidified to a pH of approximately 1.5 and stored at 4°C.[2] This procedure has been shown to preserve the integrity of similar haloketones for at least one week.[2]

Q2: What solvents are compatible with this compound?

Q3: What are the likely degradation products of this compound in a basic aqueous solution?

A3: In a basic aqueous solution, this compound is expected to degrade via the haloform reaction.[3][4][5] This pathway involves the nucleophilic attack of hydroxide (B78521) ions on the carbonyl carbon, leading to the cleavage of the carbon-carbon bond and the formation of a carboxylate and a haloform. The specific degradation products would likely be 3,3-dichloro-2-oxopropanoic acid and dibromochloromethane, following protonation of the resulting anion.

Q4: How does pH affect the stability of this compound?

A4: The stability of haloketones is significantly influenced by pH. They are generally unstable in aqueous solutions, with this instability increasing at a pH greater than 7 due to base-catalyzed hydrolysis.[1] Acidic conditions (pH ~1.5) have been shown to improve the stability of haloketones in aqueous solutions.[2]

Q5: Are there any specific analytical methods recommended for monitoring the stability of this compound?

A5: To monitor the stability and degradation of this compound, chromatographic methods are recommended. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile haloketones.[2] High-performance liquid chromatography (HPLC) can also be employed for less volatile degradation products.[7]

Degradation Pathway

The most probable degradation pathway for this compound in the presence of a base is the haloform reaction. The following diagram illustrates the key steps of this process.

Caption: Proposed haloform reaction pathway for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Fast and "green" method for the analytical monitoring of haloketones in treated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. Haloform reaction - Wikipedia [en.wikipedia.org]

- 5. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Dichloroacetone | C3H4Cl2O | CID 10793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ijmr.net.in [ijmr.net.in]

Technical Support Center: Analysis of Brominated Disinfection Byproducts (DBPs)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of brominated disinfection byproducts (DBPs).

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the experimental analysis of brominated DBPs.

Sample Preparation

Q1: I am observing low recovery of my target brominated DBPs. What are the potential causes and solutions?

A1: Low recovery of brominated DBPs can stem from several factors during sample preparation. Here's a systematic approach to troubleshoot this issue:

-

Inadequate Extraction Efficiency: The choice of extraction solvent and pH are critical. For liquid-liquid extraction (LLE), ensure the solvent is of high purity and appropriate for the target analytes. For instance, methyl tert-butyl ether (MTBE) or pentane (B18724) are commonly used. The sample pH should be adjusted to suppress the ionization of acidic DBPs like haloacetic acids (HAAs), typically to a pH ≤ 0.5.

-

Matrix Effects: The sample matrix, rich in natural organic matter (NOM), can interfere with the extraction process. Consider optimizing your sample cleanup procedure. Solid-phase extraction (SPE) can be an effective alternative to LLE for removing interfering compounds.

-

Analyte Volatility: Some brominated DBPs are volatile. Avoid excessive agitation during extraction and ensure sample and extract temperatures are kept low to minimize losses.

Q2: My sample extracts contain significant interferences, leading to a noisy baseline in my chromatogram. How can I clean up my samples more effectively?

A2: A noisy baseline is often indicative of co-extracted matrix components. Here are some strategies to improve sample cleanup:

-

Solid-Phase Extraction (SPE): SPE offers a more selective extraction compared to LLE, which can significantly reduce matrix interferences. For anionic DBPs like HAAs, a strong anion exchange (SAX) sorbent can be used.

-

Liquid-Liquid Extraction (LLE) Optimization: If using LLE, ensure proper phase separation and avoid collecting any of the aqueous layer with the organic extract. A back-extraction with a clean aqueous solution can sometimes help remove polar interferences from the organic extract.

-

Filtration: For samples with particulate matter, filtration prior to extraction is recommended to prevent clogging of SPE cartridges or contamination of the analytical system.

Gas Chromatography (GC) Analysis

Q3: I am seeing peak tailing for my brominated DBP analytes in the GC chromatogram. What should I do?

A3: Peak tailing in GC analysis can be caused by several factors:

-

Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with polar analytes, causing tailing. Deactivated liners and inert columns are crucial. If you suspect contamination, baking out the column or trimming the first few centimeters of the column can help.

-

Improper Column Installation: Ensure the column is installed correctly in the injector and detector, with clean, square cuts at both ends.

-

Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, it can also contribute to tailing. Try reducing the injection volume or diluting the sample.

Q4: I am observing "ghost peaks" in my blank runs. What is the source of this contamination?

A4: Ghost peaks are peaks that appear in blank runs and are typically due to contamination in the analytical system.

-

Injector Contamination: The septum and liner are common sources of contamination. Regular replacement of the septum and cleaning or replacement of the liner are essential.

-

Carryover from Previous Injections: Highly concentrated samples can leave residues in the injector or the front of the column, which then elute in subsequent runs. A solvent wash of the syringe and running a solvent blank after a high-concentration sample can help mitigate this.

-

Contaminated Carrier Gas or Solvents: Ensure the use of high-purity carrier gas and solvents. Gas purifiers can help remove contaminants from the carrier gas line.

Derivatization (for Haloacetic Acids)

Q5: I suspect interference during the derivatization of brominated haloacetic acids (HAAs) with acidic methanol (B129727). What could be the cause?

A5: Interference during the derivatization of HAAs is a known issue. Haloacetamides (HAMs) present in the sample can react with acidic methanol to form the same methyl esters as the corresponding HAAs, leading to an overestimation of HAA concentrations. While haloacetonitriles (HANs) have been shown to have a negligible impact, the presence of HAMs should be considered as a potential source of interference.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of brominated DBPs, providing a quick reference for expected performance metrics.

Table 1: Recovery of Haloacetic Acids using SPE-GC/µECD

| Analyte | Fortification Level (ng/mL) | Average Recovery (%) | Relative Standard Deviation (%) |

| Monobromoacetic acid (MBAA) | 0.2 | 95.5 | 2.1 |

| 1 | 98.2 | 1.5 | |

| 4 | 101.1 | 1.2 | |

| Dibromoacetic acid (DBAA) | 0.2 | 102.3 | 1.8 |

| 1 | 103.5 | 1.1 | |

| 4 | 105.2 | 0.9 | |

| Tribromoacetic acid (TBAA) | 0.5 | 88.7 | 3.2 |

| 2.5 | 92.4 | 2.5 | |

| 10 | 95.8 | 1.8 | |

| Bromochloroacetic acid (BCAA) | 0.2 | 108.9 | 2.5 |

| 1 | 110.4 | 1.7 | |

| 4 | 112.6 | 1.3 | |

| Bromodichloroacetic acid (BDCAA) | 0.2 | 113.2 | 2.8 |

| 1 | 115.1 | 1.9 | |

| 4 | 116.5 | 1.4 | |

| Dibromochloroacetic acid (DBCAA) | 0.5 | 99.8 | 3.5 |

| 2.5 | 102.7 | 2.3 | |

| 10 | 104.9 | 1.6 |

Data adapted from Agilent Technologies Application Note.

Table 2: Method Detection Limits (MDLs) for Haloacetic Acids using SPE-GC/µECD

| Analyte | Method Detection Limit (ng/mL) |

| Monobromoacetic acid (MBAA) | 0.05 |

| Dibromoacetic acid (DBAA) | 0.05 |

| Tribromoacetic acid (TBAA) | 0.1 |

| Bromochloroacetic acid (BCAA) | 0.05 |

| Bromodichloroacetic acid (BDCAA) | 0.05 |

| Dibromochloroacetic acid (DBCAA) | 0.1 |

Data adapted from Agilent Technologies Application Note.

Experimental Protocols

This section provides detailed methodologies for key experiments in the analysis of brominated DBPs.

Protocol 1: Liquid-Liquid Extraction (LLE) for Brominated Trihalomethanes and other DBPs (Based on US EPA Method 551.1)

-

Sample Collection and Preservation: Collect 50 mL of water sample in a vial containing a dechlorinating agent (e.g., ammonium (B1175870) chloride).

-

Extraction:

-

Add 3 mL of MTBE (or 5 mL of pentane) to the sample vial.

-

Shake the vial vigorously for 1-2 minutes.

-

Allow the phases to separate. The organic layer (top layer with MTBE or pentane) contains the extracted DBPs.

-

-

Analysis:

-

Carefully transfer a portion of the organic extract into a GC vial.

-

Inject 1-2 µL of the extract into a gas chromatograph equipped with an electron capture detector (GC-ECD) for analysis.

-

Protocol 2: Micro Liquid-Liquid Extraction and Derivatization for Brominated Haloacetic Acids (Based on US EPA Method 552.3)

-

Sample Collection and Preservation: Collect a 40 mL water sample in a vial containing ammonium chloride as a dechlorinating agent.

-

Acidification: Adjust the sample pH to ≤ 0.5 with concentrated sulfuric acid.

-

Extraction:

-

Add 4 mL of MTBE containing an internal standard to the sample vial.

-

Shake vigorously for 2 minutes.

-

-

Derivatization:

-

Allow the phases to separate and carefully transfer the MTBE extract to a clean vial.

-

Add acidic methanol to the extract and heat at an appropriate temperature (e.g., 50°C) for 2 hours to convert the HAAs to their methyl esters.

-

-

Neutralization and Analysis:

-

After cooling, add a saturated sodium bicarbonate solution to neutralize the extract.

-

Inject an aliquot of the final MTBE extract into a GC-ECD for analysis.

-

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting.

Validation & Comparative

Unraveling the Genotoxic Potential of 1,1-Dibromo-3,3-dichloroacetone in Comparison to Other Disinfection Byproducts

A Comprehensive Guide for Researchers and Drug Development Professionals

The disinfection of water is a critical public health measure, yet it can lead to the formation of a complex mixture of disinfection byproducts (DBPs). Among these, halogenated organic compounds are of significant concern due to their potential genotoxicity. This guide provides a comparative analysis of the genotoxicity of 1,1-Dibromo-3,3-dichloroacetone, a polyhalogenated ketone, against other commonly found DBPs. By presenting available experimental data, detailed methodologies, and exploring potential mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to assess the risks associated with this and other DBPs.

Comparative Genotoxicity: A Tabular Overview

While direct quantitative genotoxicity data for this compound is limited in publicly available literature, we can infer its potential genotoxicity by examining structurally related haloacetones and other classes of DBPs. The following tables summarize the genotoxic potential of various DBPs as determined by standard assays.

Table 1: Genotoxicity of Selected Haloacetones and Other Ketonic DBPs

| Compound | Chemical Structure | Ames Test (Salmonella typhimurium) | Micronucleus Assay | Comet Assay (DNA Strand Breaks) | Carcinogenicity/Tumor Initiation |

| 1,3-Dichloroacetone | ClCH₂C(O)CH₂Cl | Positive in various strains[1] | Data not readily available | Data not readily available | Initiates tumors in mouse skin[1] |

| Chloroacetone | CH₃C(O)CH₂Cl | Negative in TA1535 and TA100[2] | Data not readily available | Data not readily available | Data not readily available |